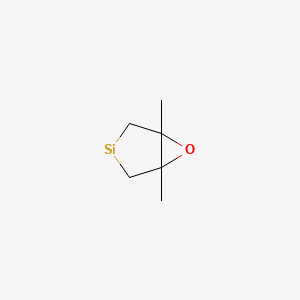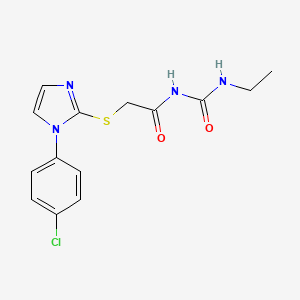
Urea, 1-((1-(p-chlorophenyl)imidazol-2-ylthio)acetyl)-3-ethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, 1-((1-(p-chlorophenyl)imidazol-2-ylthio)acetyl)-3-ethyl- is a synthetic organic compound with the molecular formula C14-H15-Cl-N4-O2-S . This compound belongs to the class of imidazole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1-((1-(p-chlorophenyl)imidazol-2-ylthio)acetyl)-3-ethyl- typically involves the reaction of 1-arylhydrazinecarbonitriles with 2-chloro-4,5-dihydro-1H-imidazole . The reaction yields imidazole derivatives, which are then converted into the corresponding ureas through further reactions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Urea, 1-((1-(p-chlorophenyl)imidazol-2-ylthio)acetyl)-3-ethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Urea, 1-((1-(p-chlorophenyl)imidazol-2-ylthio)acetyl)-3-ethyl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its cytotoxic properties against cancer cell lines.
Mécanisme D'action
The mechanism of action of Urea, 1-((1-(p-chlorophenyl)imidazol-2-ylthio)acetyl)-3-ethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity . The exact pathways involved depend on the specific biological context and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other imidazole derivatives, such as:
- 4,5-dimethyl-1,2-diphenyl-1H-imidazole
- 2-(4-fluorophenyl)-4,5-dimethyl-1H-imidazole
- 1-(3,5-dimethylphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole
Uniqueness
What sets Urea, 1-((1-(p-chlorophenyl)imidazol-2-ylthio)acetyl)-3-ethyl- apart is its specific substitution pattern and the presence of the urea moiety, which can confer unique biological activities and chemical reactivity compared to other imidazole derivatives.
Propriétés
Numéro CAS |
60176-43-4 |
|---|---|
Formule moléculaire |
C14H15ClN4O2S |
Poids moléculaire |
338.8 g/mol |
Nom IUPAC |
2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(ethylcarbamoyl)acetamide |
InChI |
InChI=1S/C14H15ClN4O2S/c1-2-16-13(21)18-12(20)9-22-14-17-7-8-19(14)11-5-3-10(15)4-6-11/h3-8H,2,9H2,1H3,(H2,16,18,20,21) |
Clé InChI |
AOCDQQWJYLZCMC-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)NC(=O)CSC1=NC=CN1C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(2-Methylaminoethoxy)-4-methoxyphenyl]-2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-carboxamide](/img/structure/B13812132.png)

![3,3-Dimethyl-13-phenyl-2,3,4,13-tetrahydro-indazolo[1,2-b]phthalazine-1,6,11-trione](/img/structure/B13812145.png)
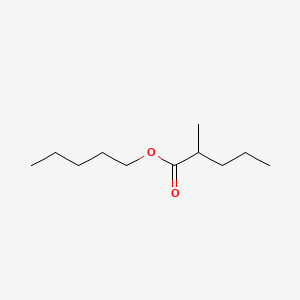
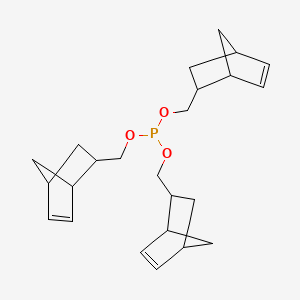


![Dispiro[2.0.2.2]octane](/img/structure/B13812161.png)
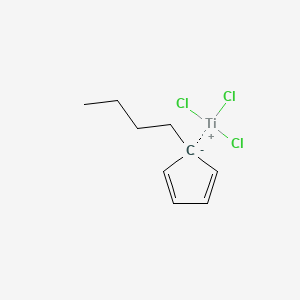
![(1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL](/img/structure/B13812184.png)
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-ethylphenyl)-](/img/structure/B13812190.png)
![(4-imidazol-1-ylphenyl)-[(1R,5S)-7-propan-2-yl-3,7-diazabicyclo[3.3.1]nonan-3-yl]methanone;perchloric acid](/img/structure/B13812197.png)
![(8R,9R,13S,14R,17S)-3,17-bis(methoxymethoxy)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-2-ol](/img/structure/B13812203.png)
